N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
Description
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a dimethylphenoxy group, and a butan-1-amine chain
Properties
IUPAC Name |
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-8-9-15(14(2)12-13)18-11-7-6-10-17-16(3,4)5/h8-9,12,17H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAGUUXFCQFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine typically involves the reaction of tert-butylamine with 2,4-dimethylphenol and butan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butylamine, 2,4-dimethylphenol, and butan-1-amine, along with appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines.
Scientific Research Applications
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine
- N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine
- 2,4-Di-tert-butylphenol
Uniqueness
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine is unique due to its specific structural features, such as the presence of both tert-butyl and dimethylphenoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
